molecular formula C14H16FN3 B601503 2-(4-Fluorophenyl)-8,8-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine CAS No. 1310455-86-7

2-(4-Fluorophenyl)-8,8-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine

Cat. No.: B601503
CAS No.: 1310455-86-7
M. Wt: 245.29 g/mol
InChI Key: GZVLWGZMELYUPG-UHFFFAOYSA-N
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Scientific Research Applications

GNF179 (Metabolite) has several scientific research applications, including:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of GNF179 (Metabolite) involves the optimization of the 8,8-dimethyl imidazolopiperazine scaffold. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed.

Industrial Production Methods

Industrial production methods for GNF179 (Metabolite) are not explicitly detailed in the available literature. Typically, such compounds are produced using large-scale organic synthesis techniques, which may include batch or continuous flow processes. The production process would involve stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

GNF179 (Metabolite) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving GNF179 (Metabolite) include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds .

Mechanism of Action

GNF179 (Metabolite) exerts its effects by targeting specific metabolic pathways in Plasmodium falciparum. It downregulates lipase enzymes and affects the hydrolysis of phosphoinositol 4,5-biphosphate, leading to disruptions in diacylglycerol production and cytosolic calcium homeostasis. These disruptions are essential for the parasite’s survival and proliferation . Additionally, GNF179 (Metabolite) interferes with hemoglobin catabolism and the pyrimidine biosynthesis pathway, contributing to its antimalarial activity .

Comparison with Similar Compounds

GNF179 (Metabolite) is compared with other similar compounds, such as:

Uniqueness

GNF179 (Metabolite) is unique due to its combination of high potency, metabolic stability, and oral bioavailability. Unlike some fast-acting antimalarials, it does not induce dormancy in the parasite, making it a valuable addition to the arsenal of antimalarial drugs .

Properties

IUPAC Name

2-(4-fluorophenyl)-8,8-dimethyl-6,7-dihydro-5H-imidazo[1,2-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FN3/c1-14(2)13-17-12(9-18(13)8-7-16-14)10-3-5-11(15)6-4-10/h3-6,9,16H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZVLWGZMELYUPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=NC(=CN2CCN1)C3=CC=C(C=C3)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-Fluorophenyl)-8,8-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine
Reactant of Route 2
2-(4-Fluorophenyl)-8,8-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine
Reactant of Route 3
2-(4-Fluorophenyl)-8,8-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine
Reactant of Route 4
2-(4-Fluorophenyl)-8,8-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine
Reactant of Route 5
2-(4-Fluorophenyl)-8,8-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine
Reactant of Route 6
2-(4-Fluorophenyl)-8,8-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine

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